molecular formula C20H23N3O B8479032 1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one

1-(1-benzylpiperidin-4-yl)-3,4-dihydroquinazolin-2-one

Cat. No. B8479032
M. Wt: 321.4 g/mol
InChI Key: LUFSDWUPJRZMLM-UHFFFAOYSA-N
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Patent
US05767118

Procedure details

To a solution of 1-benzyl-4-((2-aminomethyl)phenylamino)piperidine (1.74 g, 5.90 mmol) from Step C in dry DMF (50 mL) was added 4-nitrophenyl chloroformate (1.25 g, 6.20 mmol) and DIEA (3.08 mL, 17.7 mmol). After the reaction had been stirred at ambient temperature for 24 h, the solvent was removed under reduced pressure. The residue was dissolved in DCM (100 mL) and washed with saturated aqueous NaHCO3 (4×50 mL), dried (MgSO4), and filtered. The solution was concetrated and the precipitate which formed was collected by filtration to give 1-(1-benzyl-4-piperidinyl)-3,4-dihydroquinazolin-2(1H)-one as a white solid (50% yield).
[Compound]
Name
1-benzyl-4-((2-aminomethyl)phenylamino)piperidine
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
3.08 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(O[C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][CH:6]=1)=O.[CH3:14][CH2:15][N:16]([CH:20]([CH3:22])C)[CH:17]([CH3:19])C.[CH3:23][N:24]([CH:26]=[O:27])[CH3:25]>>[CH2:20]([N:16]1[CH2:15][CH2:14][CH:23]([N:24]2[C:25]3[C:9](=[CH:10][CH:5]=[CH:6][CH:7]=3)[CH2:8][NH:11][C:26]2=[O:27])[CH2:19][CH2:17]1)[C:22]1[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
1-benzyl-4-((2-aminomethyl)phenylamino)piperidine
Quantity
1.74 g
Type
reactant
Smiles
Name
Quantity
1.25 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.08 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction had been stirred at ambient temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3 (4×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)N1C(NCC2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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